molecular formula C20H40CoN4 B6303273 Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2, min. 98% (99.999%-Co) CAS No. 177099-51-3

Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2, min. 98% (99.999%-Co)

货号 B6303273
CAS 编号: 177099-51-3
分子量: 395.5 g/mol
InChI 键: HYCRFFVLCILIMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2, min. 98% (99.999%-Co) PURATREM” is a compound with the CAS Number: 177099-51-3 . It is used for the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using this compound and formic acid as precursors .


Molecular Structure Analysis

The molecular formula of this compound is C20H40CoN4 . It has a formula weight of 395.49 . The exact mass is 395.258484 .


Chemical Reactions Analysis

This compound is used in the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using this compound and formic acid as precursors .


Physical And Chemical Properties Analysis

This compound appears as dark green-blue crystals . It is air sensitive . The density, boiling point, melting point, and flash point are not available .

科学研究应用

Atomic Layer Deposition (ALD)

“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in the atomic layer deposition (ALD) of cobalt-containing films . ALD is a gas-phase deposition technique that enables the control of the amount of deposited material down to the atomic level . This compound, in combination with formic acid as precursors, has been used to develop a new thermal ALD process .

Chemical Vapor Deposition (CVD)

This compound is also used in the chemical vapor deposition (CVD) of cobalt-containing films . CVD is a deposition method used to produce high quality, high-performance, solid materials, typically in the semiconductor industry .

Pulsed Chemical Vapor Deposition (PCVD)

“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in pulsed chemical vapor deposition (PCVD) processes . PCVD is a type of CVD where the metal precursor vapor is pulsed into the deposition chamber .

Fabrication of Nickel and Nickel Carbide Thin Films

Interestingly, a similar compound, “bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II)”, has been used for the vapor deposition (ALD and CVD) of nickel-containing films . It’s plausible that “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” could be explored for similar applications.

Synthesis of Novel Nanostructured Materials

The ALD and its organic counterpart molecular layer deposition (MLD), have opened up attractive avenues for the synthesis of novel nanostructured materials . Given its use in ALD, “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” could potentially be used in the synthesis of such materials .

Potential Applications in Catalysis, Energy Storage, and Health

While most ALD processes were developed and optimized for semiconductor technology, these might not be optimal for applications in fields such as catalysis, energy storage, and health . As “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in ALD, it could potentially be explored for these applications .

作用机制

Target of Action

Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is primarily used in the field of material science, particularly in the vapor deposition (ALD and CVD) of cobalt-containing films . Its primary target is the substrate on which the cobalt-containing film is to be deposited.

Mode of Action

The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the substrate surface in a sequential, self-limiting manner. This allows for the precise control of the film thickness at the atomic level .

Biochemical Pathways

Instead, it participates in physical and chemical processes to deposit cobalt-containing films on substrates .

Result of Action

The result of the action of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is the formation of high-quality, uniform cobalt-containing films. These films are used in various applications, including the fabrication of semiconductors .

Action Environment

The action of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is influenced by several environmental factors. The compound is air-sensitive, indicating that it must be handled and stored under conditions that minimize exposure to air . Additionally, the temperature and pressure conditions of the ALD or CVD process can significantly affect the quality of the deposited film .

属性

IUPAC Name

cobalt;N,N'-ditert-butylethane-1,2-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20N2.Co/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRFFVLCILIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40CoN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2

CAS RN

177099-51-3
Record name (T-4)-Bis[N,N'-1,2-ethanediylidenebis[2-methyl-2-propanamine]]cobalt
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